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Abstract

Lu 19-005, chemically known as (z)-trans-3-(3,4-dichlorophenyl)-N-methyl-1-indanamine
hydrochloride and more commonly referred to as Indatraline, is a potent, non-selective
monoamine transporter inhibitor. Developed by the pharmaceutical company H. Lundbeck A/S,
Lu 19-005 emerged from research programs aimed at discovering novel antidepressant
agents. Its mechanism of action involves the blockade of dopamine (DAT), norepinephrine
(NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of
these key neurotransmitters. While initially investigated for the treatment of depression, its
cocaine-like pharmacological profile, characterized by a slower onset and longer duration of
action, also positioned it as a candidate for the treatment of cocaine addiction. This technical
guide provides a comprehensive overview of the discovery, synthesis, and extensive preclinical
characterization of Lu 19-005, including detailed experimental protocols and a summary of its
binding and functional activities. Notably, despite its promising preclinical profile, there is no
publicly available evidence of Lu 19-005 having progressed into formal clinical trials for any
indication.

Discovery and Rationale

The development of Lu 19-005 in the 1980s was rooted in the monoamine hypothesis of
depression, which posits that a deficiency in synaptic levels of serotonin, norepinephrine, and
dopamine is a key etiological factor in the pathophysiology of depressive disorders.[1][2] At the
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time, existing antidepressant medications, such as tricyclic antidepressants (TCAs) and
monoamine oxidase inhibitors (MAOQIs), targeted these systems but were often associated with
significant side effects and a delayed onset of action.

The rationale behind the development of a triple reuptake inhibitor like Lu 19-005 was to create
a compound that could potentiate all three major monoamine neurotransmitter systems
simultaneously, with the hypothesis that this broad-spectrum activity would lead to enhanced
antidepressant efficacy and a faster onset of action.[1] The phenylindan scaffold of Lu 19-005
was identified as a promising chemical starting point for potent monoamine transporter ligands.

Synthesis of Lu 19-005

Several synthetic routes for Lu 19-005 have been reported. One of the earliest and most cited
methods was developed by Bggesg and colleagues at Lundbeck.[3] More recent
advancements include microwave-assisted synthesis to accelerate the process.[2]

Experimental Protocol: Representative Synthesis

A common synthetic approach involves a multi-step process starting from 1-indanone
derivatives. The following is a generalized protocol based on reported syntheses:

o Step 1: Ketone Reduction. The starting ketone is reduced to the corresponding alcohol. This
step often yields a mixture of cis and trans isomers, with the cis isomer being the
predominant product.

o Step 2: Mesylation. The hydroxyl group of the cis-alcohol is converted to a mesylate, a good
leaving group, while preserving the stereochemistry.

o Step 3: Nucleophilic Substitution. The mesylate is then reacted with N-methylbenzylamine.
This reaction proceeds via an SN2 mechanism, leading to a Walden inversion and the
formation of the desired trans-diastereomer.

o Step 4: Deprotection. The final step involves the removal of the benzyl protecting group to
yield the racemic mixture of (x)-trans-indatraline.[3]

Preclinical Pharmacology
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The pharmacological profile of Lu 19-005 has been extensively characterized through a variety
of in vitro and in vivo preclinical studies. These studies have consistently demonstrated its
potent and non-selective inhibition of the three major monoamine transporters.

Binding Affinity

The affinity of Lu 19-005 for DAT, SERT, and NET has been determined using radioligand
binding assays. These assays measure the ability of the compound to displace a specific
radiolabeled ligand from its binding site on the transporter.

Table 1: In Vitro Binding Affinities (Ki) of Lu 19-005 for Monoamine Transporters

Lo Tissue/Cell .
Transporter Radioligand Li Ki (nM) Reference
ine
DAT [8H]Mazindol Rat Striatum 1.7 [4]
SERT [3H]Citalopram Rat Brain 0.42 [5]
) . Rat Cerebral
NET [3H]Nisoxetine 5.8 [6]
Cortex

Monoamine Uptake Inhibition

Functional assays measuring the inhibition of neurotransmitter uptake into synaptosomes
(resealed nerve terminals) have confirmed the potent inhibitory activity of Lu 19-005.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50) of Lu 19-005

Neurotransmitter Tissue IC50 (nM) Reference
) Rat Striatal
Dopamine 3.7 [7]
Synaptosomes
. Rat Brain
Serotonin 0.74 [7]
Synaptosomes
] Rat Brain
Noradrenaline 2.3 [7]
Synaptosomes
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Experimental Protocols: Key Assays

Membrane Preparation: Brain tissue (e.g., rat striatum for DAT, cerebral cortex for NET,
whole brain minus striatum for SERT) is homogenized in ice-cold buffer. The homogenate is
centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane
preparation.

Assay Incubation: Aliquots of the membrane preparation are incubated with a specific
radioligand (e.g., [3H]mazindol for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET)
and varying concentrations of Lu 19-005 or a competing drug.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through
glass fiber filters, which trap the membranes with the bound radioligand. The filters are then
washed with ice-cold buffer to remove unbound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50
value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff
equation.

Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected
to differential centrifugation to isolate the synaptosomal fraction.

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of Lu 19-005
or a vehicle control.

Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled
neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

Uptake Termination: After a short incubation period, the uptake is terminated by rapid
filtration and washing with ice-cold buffer.

Quantification: The amount of radioactivity accumulated within the synaptosomes is
measured by liquid scintillation counting.
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» Data Analysis: The concentration of Lu 19-005 that inhibits 50% of the specific

neurotransmitter uptake (IC50) is determined.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Lu 19-005 is the competitive inhibition of the dopamine,
serotonin, and norepinephrine transporters. By binding to these transporters, Lu 19-005 blocks
the reuptake of the respective neurotransmitters from the synaptic cleft back into the
presynaptic neuron. This leads to an increase in the concentration and duration of action of
these monoamines in the synapse, thereby enhancing neurotransmission.
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Figure 1. Mechanism of action of Lu 19-005.
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The downstream signaling pathways activated by the increased synaptic monoamine
concentrations are complex and involve a multitude of G-protein coupled receptors and their
associated second messenger systems. For example, increased dopamine can activate D1-like
(Gs-coupled) and D2-like (Gi/o-coupled) receptors, leading to modulation of adenylyl cyclase
activity and cyclic AMP (CAMP) levels. Similarly, serotonin and norepinephrine activate a wide
array of receptor subtypes, influencing various intracellular signaling cascades, including the
phosphoinositide and mitogen-activated protein kinase (MAPK) pathways.[3][8]
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Figure 2. Simplified overview of downstream signaling pathways.
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In Vivo Pharmacology and Behavioral Studies

Animal studies have been instrumental in characterizing the in vivo effects of Lu 19-005. These
studies have largely focused on its potential as a substitute therapy for cocaine addiction due
to its similar mechanism of action but more favorable pharmacokinetic profile (slower onset,
longer duration).[1]

In rhesus monkeys trained to discriminate cocaine from saline, Lu 19-005 produced a dose-
and time-dependent substitution for cocaine.[1] Furthermore, repeated administration of
indatraline led to a sustained decrease in cocaine self-administration.[1] However, at doses
effective in reducing cocaine intake, undesirable side effects such as stereotypies, weight loss,
and mild anemia were observed, which may have limited its clinical utility.[1]

Clinical Development

Despite its robust preclinical profile as a potent monoamine reuptake inhibitor, a thorough
review of publicly available clinical trial registries and scientific literature reveals no evidence
that Lu 19-005 (Indatraline) has been formally evaluated in human clinical trials for depression,
cocaine addiction, or any other indication. The reasons for the apparent discontinuation of its
development are not publicly documented but could be related to the side effects observed in
preclinical animal models or other strategic decisions by the developing company.

Conclusion

Lu 19-005 (Indatraline) represents a significant milestone in the exploration of triple reuptake
inhibitors as potential therapeutic agents. Its discovery and preclinical development provided
valuable insights into the pharmacology of monoamine transporters and the potential of broad-
spectrum monoamine enhancement. The comprehensive preclinical data package, including
detailed synthesis, binding, and functional characterization, underscores its potency as a
research tool for investigating the roles of dopamine, serotonin, and norepinephrine in various
physiological and pathological processes. While Lu 19-005 did not translate into a clinically
approved medication, the knowledge gained from its development has undoubtedly contributed
to the broader understanding of monoaminergic systems and informed the design of
subsequent generations of antidepressant and anti-addiction medications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671863?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

